molecular formula C16H12FN3 B7595754 1-Ethyl-2-(3-fluorophenyl)benzimidazole-5-carbonitrile

1-Ethyl-2-(3-fluorophenyl)benzimidazole-5-carbonitrile

Cat. No. B7595754
M. Wt: 265.28 g/mol
InChI Key: ZKAIFHWAWGECSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-(3-fluorophenyl)benzimidazole-5-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential use in various fields. This compound is also known as EF5 and belongs to the class of benzimidazole derivatives. EF5 has been extensively studied for its ability to act as a hypoxia marker, which can be used to identify areas of low oxygen concentration in tissues.

Mechanism of Action

EF5 works by binding to proteins in hypoxic cells that are involved in the cellular response to low oxygen concentration. This binding results in the formation of stable adducts, which can be detected using various imaging techniques. EF5 has been shown to selectively bind to hypoxic cells and tissues, making it a valuable tool for identifying areas of low oxygen concentration.
Biochemical and Physiological Effects
EF5 has been shown to have minimal toxicity and does not interfere with normal cellular functions. EF5 has been used in various animal models and has been shown to selectively bind to hypoxic cells and tissues without causing any adverse effects. EF5 has also been shown to be stable in vivo, making it a useful tool for longitudinal studies.

Advantages and Limitations for Lab Experiments

EF5 has several advantages for use in scientific research. It is a selective hypoxia marker that can be used to identify areas of low oxygen concentration in tissues. EF5 is also stable in vivo, making it a useful tool for longitudinal studies. However, EF5 has some limitations, including its relatively high cost and the need for specialized imaging techniques to detect its binding.

Future Directions

There are several future directions for research involving EF5. One area of research is the development of new imaging techniques that can detect EF5 binding with higher sensitivity and specificity. Another area of research is the use of EF5 in combination with other hypoxia markers to improve the accuracy of hypoxia measurements. Finally, the use of EF5 in clinical studies to evaluate hypoxia in various diseases, such as cancer and ischemia, is an area of active research.

Synthesis Methods

The synthesis of EF5 involves the reaction of 2-(3-fluorophenyl)benzimidazole with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure EF5. This synthesis method has been optimized and improved to increase the yield and purity of EF5.

Scientific Research Applications

EF5 has been widely used in scientific research as a hypoxia marker. Hypoxia is a condition in which tissues have low oxygen concentration, which can occur in various diseases such as cancer and ischemia. EF5 can selectively bind to hypoxic cells and tissues, making it a useful tool for identifying and measuring hypoxia in vivo and in vitro.

properties

IUPAC Name

1-ethyl-2-(3-fluorophenyl)benzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c1-2-20-15-7-6-11(10-18)8-14(15)19-16(20)12-4-3-5-13(17)9-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAIFHWAWGECSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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